(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as a transition metal complex to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve the large-scale cyclopropanation of suitable alkenes followed by purification processes to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound has an amino group instead of a fluorine atom and exhibits different reactivity and applications.
(1R,2S)-2-bromocyclopropanecarboxylic acid: The bromine atom in this compound leads to different substitution reactions compared to the fluorine atom.
Uniqueness
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7FO2 |
---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
InChI Key |
VUCUGTZPWIJWPK-WVZVXSGGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]1(C(=O)O)F |
Canonical SMILES |
CC1CC1(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.